molecular formula C6H3Cl2IO B1598535 2,4-Dichloro-6-iodophenol CAS No. 2040-83-7

2,4-Dichloro-6-iodophenol

Cat. No. B1598535
CAS RN: 2040-83-7
M. Wt: 288.89 g/mol
InChI Key: UMDKVOOEGYNMEB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-iodophenol (CAS Number: 2040-83-7) is a chemical compound with the molecular formula C6H3Cl2IO . It has a molecular weight of 288.9 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dichloro-6-iodophenol . The InChI code is 1S/C6H3Cl2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H and the InChI key is UMDKVOOEGYNMEB-UHFFFAOYSA-N . The canonical SMILES representation is C1=C(C=C(C(=C1Cl)O)I)Cl .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The computed properties include a topological polar surface area of 20.2 Ų, a complexity of 122, and it has no rotatable bonds .

Scientific Research Applications

Tritium Labeling

2,4-Dichloro-6-iodophenol has been used in the preparation of tritium-labeled compounds, specifically 2,4-dichlorophenyl pyrrolidinecarboxylate. This process involves catalytic reduction and is significant in labeling studies due to the high distribution of tritium at the 6 position in 2,4-dichlorophenol-6-3H, a key intermediate (Hamada, Shibata, Kuwano & Suzuki, 1975).

Environmental Occurrence and Transformation

2,4-Dichloro-6-iodophenol is involved in environmental transformation processes. Studies have found its derivatives, like 2,4-dichlorophenol and 2,4-dichloro-6-nitrophenol, in natural water bodies, indicating potential environmental impacts. These compounds can undergo nitration processes, which are influenced by various environmental factors such as photoproduced NO2 (Chiron, Minero & Vione, 2007).

Endocrine Disruption Research

2,4-Dichloro-6-nitrophenol, a transformation product of 2,4-dichloro-6-iodophenol, has been studied for its anti-androgenic activity in fish. This research is crucial for understanding the endocrine-disrupting potential of environmental contaminants (Chen, Liu, Yuan, Zha & Wang, 2016).

Genotoxicity Studies

The genotoxicity of compounds related to 2,4-dichloro-6-iodophenol, such as 2,4-dichloro-6-nitrophenol ammonium, has been investigated. These studies are critical for assessing the potential health hazards of such compounds (Heng, Ong & Nath, 1996).

Phototransformation Modeling

2,4-Dichloro-6-iodophenol derivatives are used in modeling phototransformation reactions in surface water bodies. This research is significant for understanding the fate of environmental contaminants under natural light conditions (Maddigapu, Minella, Vione, Maurino & Minero, 2011).

Synthesis of Chemical Intermediates

2,4-Dichloro-6-iodophenol is used in the synthesis of various chemical intermediates, like 2,4,6-Tris(4-iodophenoxy)-1,3,5-triazine, which demonstrates its role in advanced chemical synthesis processes (Thorat, Bhong, Shelke & Karade, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2,4-dichloro-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDKVOOEGYNMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404249
Record name 2,4-dichloro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-iodophenol

CAS RN

2040-83-7
Record name 2,4-dichloro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6.52 g (40 mmol) of 2,4-dichlorophenol and 7.76 g (52 mmol) of sodium iodide in 80 mL of acetonitrile and 16 mL of water at room temperature add 5.64 g (52 mmol) of tert-butyl hypochlorite dropwise over a period of 30 minutes. Stir the reaction mixture for 3 hours at ambient temperature. Dilute the reaction mixture with 200 mL of ethyl acetate. Wash the resulting organic solution successively with 5% aqueous sodium thiosulfate solution and brine and dry over anhydrous magnesium sulfate. Remove the solvent and then crystallize from hexanes to yield 5.9 g (51%) of (P9) as a slightly colored solid.
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
XS Wang, H Song, J Zhang, YL Liu, J Ma, L Wang - Water Research, 2021 - Elsevier
Highly toxic iodinated phenolic by-products were frequently detected in the oxidative treatment and disinfection of iodine-containing water. Herein, it was found that three model …
Number of citations: 21 www.sciencedirect.com
PJ Vikesland, EM Fiss, KR Wigginton… - … science & technology, 2013 - ACS Publications
Free chlorine reacts with the iodide (I – ) present in disinfected waters to produce free iodine. Past research has indicated that this nonchlorinated oxidant exhibits greater reactivity and …
Number of citations: 61 pubs.acs.org
EM Fiss - 2009 - vtechworks.lib.vt.edu
Pharmaceuticals and personal care products (PPCPs) include a wide range of chemicals such as prescription and over-the-counter drugs, fragrances, diagnostic agents, and a litany of …
Number of citations: 0 vtechworks.lib.vt.edu
J Liu, X Zhang, Y Li, W Li, C Hang, VK Sharma - Water research, 2019 - Elsevier
Flushing toilet with seawater is an effective method for preserving freshwater resources, but it introduces iodide and bromide ions into domestic wastewater. During chlorine disinfection, …
Number of citations: 52 www.sciencedirect.com
M Hamada, S Shibata, M Kuwano… - Journal of Labelled …, 1975 - Wiley Online Library
2,4‐Dichlorophenol was labeled with tritium at 6 position by the catalytic reduction of 2,4‐dichloro‐6‐iodophenol. The condensation of 2,4‐dichlorophenol‐6‐ 3 H with N‐…
AW Baker, WW Kaeding - Journal of the American Chemical …, 1959 - ACS Publications
The infrared spectra of o-halophenols show a Aron shift of the bonded OH group in the order F< Cl< Br< I. This has been interpreted previously as a measure of the strength of the …
Number of citations: 80 pubs.acs.org
MS Lokolkar - Synlett, 2023 - thieme-connect.com
Herein, we report the palladium-catalyzed carbonylative synthesis of symmetrical xanthones from functionalized 2-iodophenols in a one-pot manner. The protocol involves …
Number of citations: 2 www.thieme-connect.com
MJ Bosiak - ACS Catalysis, 2016 - ACS Publications
The development of a multicatalytic one-pot synthesis of 2-arylbenzofurans starting from aryl halides and 2-halophenols is described. The protocol involves two Sonogashira coupling …
Number of citations: 45 pubs.acs.org
XS Wang, YL Liu, SY Xu, J Zhang, J Li… - … science & technology, 2019 - ACS Publications
Highly toxic iodinated products would form in oxidation and disinfection of iodine-containing water. Variation of iodinated aromatic products in ferrate [Fe(VI)] oxidation of phenolic …
Number of citations: 29 pubs.acs.org
T Kometani, DS Watt, T Ji, T Fitz - The Journal of Organic …, 1985 - ACS Publications
Electrophilic aromatic iodination constitutes a singularly important procedure for the synthesis of radiopharma-ceuticals. 1 In connection with several projectsinvolving the synthesis of …
Number of citations: 69 pubs.acs.org

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